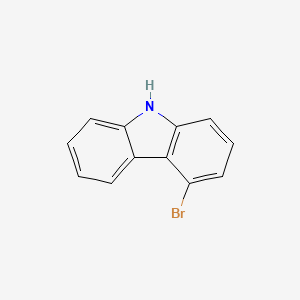

4-bromo-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHFGQCHKNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-89-9 | |

| Record name | 4-Bromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-9H-carbazole CAS number and molecular weight

An In-Depth Technical Guide to 4-bromo-9H-carbazole: Properties, Synthesis, and Core Applications

Introduction

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmaceutical agents. The unique electronic properties and rigid, planar structure of the carbazole nucleus make it a privileged scaffold in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaics, and as a host for phosphorescent emitters. In medicinal chemistry, the carbazole moiety is found in a range of compounds exhibiting diverse biological activities.

This compound is a key synthetic intermediate, providing a versatile handle for the strategic introduction of molecular complexity. The bromine atom at the C4 position allows for a variety of cross-coupling reactions, enabling the construction of more elaborate carbazole-based structures. This guide offers a comprehensive overview of this compound, intended for researchers and professionals in organic synthesis, materials science, and drug development.

Core Physicochemical Properties and Identification

Precise identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in any research or development setting. This compound is a solid, typically appearing as a white or off-white powder.[1] Its core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3652-89-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₈BrN | [1][2][3][5][6] |

| Molecular Weight | 246.10 g/mol or 246.11 g/mol | [1][2][3][6] |

| Appearance | White or off-white solid/powder | [1] |

| Melting Point | 104-105 °C | |

| Boiling Point | 409.2 °C at 760 mmHg | |

| Purity | Typically ≥97% | [1][2] |

| Solubility | Sparingly soluble (2.3 x 10⁻³ g/L at 25 °C) | [1] |

Synthesis of this compound

The primary route to this compound involves the electrophilic bromination of the parent 9H-carbazole. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction. Direct bromination of carbazole can lead to a mixture of mono-, di-, and poly-brominated products. To selectively obtain the 4-bromo isomer, specific protocols are employed.

A common and effective method is the bromination of carbazole using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom of the carbazole ring is an activating group, directing electrophiles to the ortho and para positions (3, 6, 1, 8). However, steric hindrance and electronic effects can be manipulated to favor substitution at other positions.

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Key Synthetic Applications: Cross-Coupling Reactions

The utility of this compound lies in its capacity to undergo various transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable building block.

Key Reactions Include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups. This is fundamental for building the core structures of many organic electronic materials.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds. This reaction is crucial for synthesizing hole-transport materials and pharmaceutical derivatives.

-

Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and terminal alkynes, respectively, to introduce unsaturation and extend conjugation.

The diagram below illustrates the central role of this compound as a platform for these diverse transformations.

Caption: Key cross-coupling reactions utilizing this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a 4-aryl-9H-carbazole derivative, a common core for organic electronics.

Objective: To synthesize 4-(4-methoxyphenyl)-9H-carbazole from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to remove oxygen, which can oxidize the palladium catalyst and lead to side reactions, lowering the yield and purity.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. Causality: The SPhos ligand is an electron-rich biarylphosphine that stabilizes the palladium catalyst and facilitates the reductive elimination step, improving reaction efficiency.

-

Solvent Addition: Add the degassed toluene and water mixture via syringe. Causality: Water is essential for the transmetalation step in the Suzuki catalytic cycle. Degassing the solvents removes dissolved oxygen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-9H-carbazole.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Pictograms: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2][5]

Conclusion

This compound is a high-value synthetic intermediate whose importance is firmly established in both materials science and medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthetic access, and reaction protocols is crucial for any scientist aiming to leverage the unique structural and electronic attributes of the carbazole scaffold.

References

- 1. Experienced supplier of [111296-90-3],5,7-Dihydro-indolo[2,3-b]carbazole,C18H12N2 [riyngroup.com]

- 2. This compound | 3652-89-9 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 3652-89-9 [chemicalbook.com]

- 5. 3652-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3652-89-9 | this compound - Moldb [moldb.com]

- 7. watson-int.com [watson-int.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-9H-carbazole

Introduction: The Significance of 4-bromo-9H-carbazole in Modern Materials Science

This compound is a pivotal heterocyclic organic compound that serves as a fundamental building block in the synthesis of advanced functional materials.[1][2] Its rigid, planar carbazole core imparts desirable thermal and morphological stability, while the nitrogen heteroatom and extensive π-conjugated system provide unique electronic and photophysical properties. The strategic placement of a bromine atom at the 4-position creates a reactive handle for further molecular elaboration through cross-coupling reactions, making it an invaluable intermediate in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides unambiguous insights into the molecular framework, confirming the identity and substitution pattern of synthesized compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, chemists, and materials scientists engaged in the synthesis and characterization of carbazole-based materials.

Molecular Structure and Numbering

A clear understanding of the standard numbering system for the carbazole ring is essential for accurate spectral assignment. The following diagram illustrates the IUPAC numbering for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 4-bromo-9H-carbazole

Foreword for the Researcher

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular possibilities, this guide is intended as a robust companion. 4-bromo-9H-carbazole is a molecule of significant interest, particularly as a pivotal intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in medicinal chemistry. Its utility in these demanding applications is intrinsically linked to its physicochemical properties, most notably its solubility in common organic solvents and its stability under various environmental stressors.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide you with a foundational understanding of why certain experimental choices are made and how to interpret the results within a broader scientific context. We will delve into the theoretical underpinnings of solubility and stability, present established methodologies for their determination, and where the literature is sparse, we will provide the framework for you to generate these critical data in your own laboratories. Every protocol herein is designed as a self-validating system, ensuring the integrity and reproducibility of your findings.

The Molecular Profile of this compound: Structure and Physicochemical Properties

This compound is a brominated derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the bromine atom at the 4-position introduces a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3652-89-9 | [1] |

| Molecular Formula | C₁₂H₈BrN | [1] |

| Molecular Weight | 246.11 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 104-105 °C | |

| Boiling Point | 409.2 °C at 760 mmHg |

The planar nature of the carbazole ring system, coupled with the electronegativity of the bromine atom, influences the molecule's polarity and, consequently, its solubility and stability.

Solubility Profile: A Critical Parameter for Process and Formulation

The solubility of this compound is a critical factor in its synthesis, purification (e.g., recrystallization), and formulation for various applications. A thorough understanding of its behavior in different solvents is paramount for optimizing reaction conditions and ensuring consistent product quality.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be dictated by the interplay of its molecular structure with the properties of the solvent. The carbazole core is largely non-polar and aromatic, suggesting good solubility in aromatic and non-polar solvents. The presence of the nitrogen heteroatom and the polar carbon-bromine bond introduces a degree of polarity, which may allow for some solubility in more polar solvents.

Quantitative Solubility Data

A comprehensive search of the scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. One source indicates a solubility of 2.3 x 10⁻³ g/L at 25 °C, although the solvent is not specified, rendering this data point of limited practical use.[3] The common practice of recrystallizing this compound from ethanol suggests that its solubility in this solvent is significant at elevated temperatures.[2]

Given the lack of comprehensive data, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work. The following table is presented as a template to be populated with experimentally determined values.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 32.7 | Data to be determined |

| Ethanol | 24.5 | Data to be determined | |

| Isopropanol | 19.9 | Data to be determined | |

| Ketones | Acetone | 20.7 | Data to be determined |

| Esters | Ethyl Acetate | 6.0 | Data to be determined |

| Halogenated | Dichloromethane | 9.1 | Data to be determined |

| Chloroform | 4.8 | Data to be determined | |

| Aromatic | Toluene | 2.4 | Data to be determined |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Data to be determined |

| Non-polar | n-Hexane | 1.9 | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is established between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Figure 1: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation:

-

To a series of glass vials, add an excess amount of this compound. A visual excess of solid material should be present throughout the experiment.

-

Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a shaker in a constant temperature bath (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7] Preliminary studies can be conducted to determine the time at which the concentration of the solute in the solution reaches a plateau.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other chemically resistant membrane) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve generated from standard solutions of known concentrations is essential for accurate quantification.[8]

-

-

Calculation:

-

The solubility is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. The results are typically expressed in units of g/100 mL or mg/mL.

-

Stability Profile: Ensuring Integrity from Synthesis to Application

The stability of this compound is a critical attribute that influences its shelf-life, handling requirements, and performance in its final application. Degradation can lead to the formation of impurities that may compromise the efficacy and safety of a pharmaceutical product or the efficiency and lifespan of an electronic device.

Framework for Stability Assessment: The ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing of new drug substances and products. These guidelines offer a scientifically sound and globally accepted framework for assessing the stability of molecules like this compound. The principles outlined in these guidelines are broadly applicable to the stability assessment of organic materials.

Photostability

Organic molecules with conjugated π-systems, such as carbazoles, can be susceptible to degradation upon exposure to light, particularly UV radiation.[9] Photodegradation can occur through various mechanisms, including photo-oxidation and photocleavage.

Experimental Protocol: Photostability Testing

This protocol is adapted from the principles outlined in the ICH Q1B guideline for photostability testing.

Principle: The solid material and solutions of this compound are exposed to a controlled light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is then assessed by a stability-indicating analytical method.

Figure 2: Workflow for photostability testing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container.

-

Solution State: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or isopropanol).

-

Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light. These controls are essential to differentiate between light-induced degradation and thermal degradation that may occur during the experiment.

-

-

Light Exposure:

-

Place the samples and dark controls in a photostability chamber equipped with a light source that provides a combination of UV and visible light (e.g., a xenon lamp or a metal halide lamp).

-

The light source should be calibrated to deliver a specific illumination and UV energy dose, as recommended by the ICH guidelines.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.[10][11][12]

-

Assess the samples for any changes in physical appearance (e.g., color change) and quantify the amount of remaining this compound. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

Thermal Stability

Experimental Protocol: Thermal Stability Assessment

Principle: The thermal stability of this compound is evaluated by exposing the solid material to elevated temperatures and monitoring for degradation over time. Thermogravimetric Analysis (TGA) can provide information on the decomposition temperature, while isothermal stress testing at various temperatures can elucidate the degradation kinetics.

Step-by-Step Methodology for Isothermal Stress Testing:

-

Sample Preparation: Place accurately weighed samples of solid this compound into vials.

-

Exposure: Place the vials in ovens maintained at a series of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). It is also advisable to include a control sample stored at the recommended storage temperature (e.g., 2-8 °C).

-

Analysis: At specified time points, remove a vial from each temperature condition and allow it to cool to room temperature. Analyze the sample using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values is important for applications where it may come into contact with aqueous environments, such as in certain biological assays or formulation processes. The C-Br bond on the aromatic ring is generally stable, but hydrolysis can be forced under extreme pH conditions and elevated temperatures.[16][17][18]

Experimental Protocol: pH Stability Assessment

Principle: Solutions of this compound are prepared in aqueous buffers of different pH values and stored at a controlled temperature. The extent of degradation is monitored over time.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, pH 7, pH 9).

-

Prepare solutions of this compound in each buffer. A co-solvent such as acetonitrile or methanol may be necessary to achieve sufficient initial solubility. The percentage of the co-solvent should be kept to a minimum and be consistent across all samples.

-

-

Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

-

Analysis: At selected time intervals, withdraw an aliquot from each solution and analyze it using a stability-indicating HPLC method to determine the concentration of this compound.

Concluding Remarks for the Practicing Scientist

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While a notable gap exists in the literature regarding specific quantitative data for this molecule, the provided protocols, grounded in established scientific principles and regulatory guidelines, empower researchers to generate this critical information.

The successful application of this compound in the development of next-generation OLEDs, pharmaceuticals, and other advanced materials is contingent upon a thorough characterization of its physicochemical properties. By diligently applying the methodologies outlined herein, you will be well-equipped to unlock the full potential of this versatile building block. The path of scientific discovery is often paved with the meticulous generation of foundational data; it is our hope that this guide will serve as a valuable tool on your journey.

References

- 1. watson-int.com [watson-int.com]

- 2. This compound | 3652-89-9 [chemicalbook.com]

- 3. Experienced supplier of [111296-90-3],5,7-Dihydro-indolo[2,3-b]carbazole,C18H12N2 [riyngroup.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. A review of photostability in organic solar cells: from mechanisms to improvement strategies - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy aromatic compounds. - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-bromo-9H-carbazole

Abstract: This technical guide provides a comprehensive analysis of the electronic structure and photophysical behavior of 4-bromo-9H-carbazole (CAS: 3652-89-9), a key intermediate in the synthesis of advanced materials for organic electronics. We delve into the foundational principles governing its properties, with a particular focus on the profound influence of the bromine substituent via the heavy-atom effect. This document synthesizes theoretical principles with established experimental data from related carbazole systems to project the expected characteristics of the 4-bromo derivative. Detailed experimental and computational protocols are provided for researchers seeking to validate these properties, making this a critical resource for scientists and engineers in materials science and optoelectronics development.

Introduction: The Significance of a Brominated Carbazole Core

Carbazole and its derivatives are foundational building blocks in the field of organic electronics, prized for their rigid, planar structure and excellent hole-transporting capabilities.[1] The highly conjugated π-system of the carbazole moiety makes it an exceptional chromophore, readily modified to tune its electronic and optical properties.[2] this compound emerges as a particularly valuable derivative, primarily serving as a versatile intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3][4]

The strategic placement of a bromine atom at the 4-position serves two primary purposes. First, it provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex host materials, emitters, and charge-transporting layers.[3] Second, and central to this guide, the bromine atom introduces a significant "heavy-atom effect," which fundamentally alters the photophysical deactivation pathways of the excited state. This effect is critical for designing efficient phosphorescent emitters and materials with tailored excited-state dynamics. Understanding the interplay between the carbazole scaffold and the bromo-substituent is therefore paramount for the rational design of next-generation optoelectronic devices.

Chemical Identity and Synthesis Overview

Before exploring its functional properties, it is essential to define the molecule's basic characteristics.

| Property | Value | Reference(s) |

| CAS Number | 3652-89-9 | [4] |

| Molecular Formula | C₁₂H₈BrN | [2] |

| Molecular Weight | 246.10 g/mol | [2] |

| Appearance | Off-white to white powder/solid | [3][4] |

| Melting Point | 104-105 °C |

Synthetically, this compound can be prepared through various routes, including the cyclization of nitro-biphenyl precursors or through modern cross-coupling strategies.[2][5] Its availability and well-documented synthesis make it an accessible starting point for materials development.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of carbazole derivatives are dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Theoretical and experimental studies consistently show that in simple carbazole derivatives, the HOMO is predominantly localized on the electron-rich carbazole ring system.[6] This localization is responsible for the excellent hole-transporting nature of carbazole-based materials.[1]

-

LUMO: The LUMO distribution is more sensitive to the nature and position of substituents. For this compound, the LUMO is expected to have significant contributions from the carbazole backbone, with some perturbation from the bromine atom.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels, known as the band gap, determines the molecule's absorption and emission characteristics. This gap can be estimated experimentally using UV-Vis spectroscopy and cyclic voltammetry, and calculated theoretically via Density Functional Theory (DFT).[6][7]

The bromine atom, being electron-withdrawing through induction but also capable of p-π conjugation, is expected to slightly lower the energy of both the HOMO and LUMO levels compared to the parent 9H-carbazole, leading to a modest red-shift in the absorption spectrum.[8]

Core Photophysical Principle: The Heavy-Atom Effect

The defining photophysical feature of this compound is the internal heavy-atom effect . Intersystem crossing (ISC)—the transition of an electron from an excited singlet state (S₁) to a triplet state (T₁)—is formally a spin-forbidden process in purely organic molecules. However, the presence of a heavy atom like bromine enhances spin-orbit coupling (SOC).[8][9] This coupling mixes the singlet and triplet electronic wavefunctions, making the formally "forbidden" transition much more probable.

This has profound consequences:

-

Increased ISC Rate (kISC): The rate of S₁ → T₁ transition increases by orders of magnitude compared to the non-brominated analogue.[8][10]

-

Decreased Fluorescence Quantum Yield (ΦF): As ISC becomes a dominant de-excitation pathway from the S₁ state, fluorescence (S₁ → S₀) becomes less competitive, leading to a dramatically lower fluorescence quantum yield.[10]

-

Shortened S₁ Lifetime (τF): The rapid depopulation of the S₁ state via ISC leads to a much shorter fluorescence lifetime. While the parent carbazole has an S₁ lifetime of approximately 13-15 nanoseconds, brominated derivatives can exhibit lifetimes below 100 picoseconds.[8][11]

-

Enhanced Phosphorescence (ΦP): The efficient population of the T₁ state leads to a significant increase in the phosphorescence quantum yield (T₁ → S₀).[10] The heavy-atom effect also enhances the rate of phosphorescence itself.

Photophysical Properties

Based on the principles above, we can predict the key photophysical characteristics of this compound.

Absorption and Emission Spectra

The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions characteristic of the carbazole chromophore. Compared to unsubstituted carbazole, a slight red-shift is anticipated due to the electronic influence of the bromine atom.[8]

The emission profile will be a composite of fluorescence and phosphorescence.

-

Fluorescence: A weak, short-lived emission is expected, mirroring the lowest energy absorption band (Stokes shift).

-

Phosphorescence: A more intense, long-lived emission at lower energy (longer wavelength) than the fluorescence is predicted, originating from the T₁ state. This is especially prominent at low temperatures where non-radiative decay pathways are suppressed.

Predicted Photophysical Parameters

| Property | Unsubstituted Carbazole (in solution) | This compound (Predicted) | Rationale / Causality |

| Fluorescence Lifetime (τF) | ~13-15 ns[11] | Significantly shorter (< 1 ns) | Rapid S₁ depopulation via enhanced ISC.[8][10] |

| Fluorescence Quantum Yield (ΦF) | High (~30-50%) | Very low (< 1-5%) | ISC outcompetes fluorescence as the primary S₁ decay channel.[8][10] |

| ISC Rate (kISC) | ~10⁷ s⁻¹ | Dramatically higher (> 10⁹ s⁻¹) | Enhanced spin-orbit coupling from the bromine atom.[8][9][10] |

| Phosphorescence Quantum Yield (ΦP) | Moderate (~20-40% at 77K) | High (> 50% at 77K) | Efficient population of the T₁ state via rapid ISC.[8][10] |

Methodologies for Characterization

To validate the predicted properties of this compound, a combined experimental and computational approach is essential.

Integrated Experimental & Computational Workflow

The following workflow provides a self-validating system where experimental results and theoretical predictions inform and corroborate one another.

Experimental Protocols

Protocol 6.2.1: UV-Vis Absorption & Steady-State Photoluminescence

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF or Dichloromethane). Create a dilute solution in a 1 cm path length quartz cuvette with an absorbance of ~0.1 at the absorption maximum to minimize inner-filter effects.

-

Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~250 nm to 500 nm, using the pure solvent as a reference.

-

Fluorescence Measurement: Using a fluorometer, excite the sample at its lowest energy absorption maximum (λmax, abs). Record the emission spectrum from just above the excitation wavelength to ~600 nm.

-

Phosphorescence Measurement: If the instrument is equipped, record the emission spectrum in phosphorescence mode (with a time delay) at both room temperature and 77 K (liquid nitrogen) to observe the T₁ state emission.

Protocol 6.2.2: Fluorescence Quantum Yield (Comparative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with known quantum yield (Φstd) that absorbs in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).[12]

-

Absorbance Matching: Prepare a series of solutions of both the standard and the this compound sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[12]

-

Intensity Measurement: Measure the integrated fluorescence intensity for each solution, ensuring identical experimental settings (excitation wavelength, slit widths).

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φsmp) is calculated using the following equation, where Grad is the gradient of the plot and η is the refractive index of the solvent.[12] Φsmp = Φstd * (Gradsmp / Gradstd) * (η2smp / η2std)

Protocol 6.2.3: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

-

System Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. The electrolyte is typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, degassed solvent like dichloromethane.[13]

-

Measurement: Dissolve a small amount of this compound in the electrolyte solution. Scan the potential to record the oxidation wave.

-

Calibration: Add ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used to reference the potentials to the vacuum level.

-

Calculation: The HOMO energy level can be estimated from the onset of the oxidation potential (Eox) using the equation: HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV. The LUMO can be estimated by adding the optical bandgap (from the absorption edge) to the HOMO energy.[13]

Computational Workflow (DFT/TD-DFT)

-

Geometry Optimization: The ground-state (S₀) molecular geometry of this compound is optimized using DFT. A common and effective level of theory for such organic molecules is the B3LYP functional with a 6-31G(d) basis set.[7][14]

-

Frontier Orbital Analysis: From the optimized structure, the energies and spatial distributions of the HOMO and LUMO are calculated to determine the theoretical band gap.[7]

-

Excited-State Calculation: Time-Dependent DFT (TD-DFT) is performed on the optimized S₀ geometry to calculate the vertical excitation energies, oscillator strengths, and compositions of the lowest singlet excited states (S₁, S₂, etc.). This allows for a direct simulation of the UV-Vis absorption spectrum.[6][14]

Jablonski Diagram for this compound

The following diagram illustrates the key photophysical processes, highlighting the impact of the heavy-atom effect.

Conclusion

This compound is more than a simple synthetic intermediate; it is a molecule whose properties are fundamentally dictated by the presence of its bromine substituent. The internal heavy-atom effect dramatically enhances spin-orbit coupling, forcing a shift in the dominant excited-state deactivation pathway from fluorescence to intersystem crossing. This results in a molecule with an expectedly low fluorescence quantum yield, a short singlet excited-state lifetime, and an efficient population of the triplet state, making it an ideal precursor for developing phosphorescent materials. The methodologies outlined in this guide provide a robust framework for the experimental and theoretical characterization of this and related compounds, enabling the continued innovation of advanced materials for OLEDs and other optoelectronic applications.

References

- 1. iieta.org [iieta.org]

- 2. bloomtechz.com [bloomtechz.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound | 3652-89-9 [chemicalbook.com]

- 6. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. | Semantic Scholar [semanticscholar.org]

- 10. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. Alteration of intramolecular electronic transition via deboronation of carbazole-based o-carboranyl compound and intriguing ‘turn-on’ emissive variation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-bromo-9H-carbazole

Introduction: Understanding the Context of 4-bromo-9H-carbazole in Modern Research

This compound is a pivotal intermediate in the development of advanced materials, particularly in the realm of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its utility stems from the unique electronic properties of the carbazole core and the reactive potential of the bromine substituent, which allows for further molecular elaboration.[2] As its application in research and development expands, a comprehensive understanding of its health and safety profile is paramount for the scientists and professionals who handle it.

This guide provides an in-depth analysis of the health and safety considerations for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the scientific rationale behind recommended safety protocols, offering a self-validating system of risk assessment and management for laboratory and drug development professionals.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][6]

The presence of a bromine atom on the aromatic ring also raises considerations. While the acute toxicity of many polybrominated aromatic compounds is low, they can pose health risks upon prolonged exposure.[12] Some brominated compounds have been shown to be mutagenic.[13][14][15] Therefore, the potential for long-term health effects from exposure to this compound cannot be disregarded, and stringent exposure controls are essential.

Summary of Hazard Information

| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Rationale and Potential Effects |

| Skin Irritation | H315: Causes skin irritation[4] | GHS07: Exclamation Mark | Direct contact can cause redness, itching, and inflammation.[5][16] Prolonged contact may lead to more severe dermatitis. |

| Eye Irritation | H319: Causes serious eye irritation[4] | GHS07: Exclamation Mark | Contact with eyes can cause pain, redness, and watering.[5][16] In severe cases, it may lead to corneal damage. |

| Respiratory Irritation | H335: May cause respiratory irritation[4][5] | GHS07: Exclamation Mark | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][16] |

| Potential Carcinogenicity | Not officially classified, but caution is advised. | GHS08: Health Hazard[17] | The parent compound, carbazole, is classified as a possible human carcinogen (IARC Group 2B).[8] |

| Potential Mutagenicity | No specific data available. | GHS08: Health Hazard[17] | Some brominated aromatic compounds and carbazole derivatives have shown mutagenic properties.[10][11][13][14][15] |

Engineering and Administrative Controls: The First Line of Defense

The cornerstone of safely handling this compound is a robust system of engineering and administrative controls designed to minimize exposure.

Ventilation

All work with this compound powder should be conducted in a well-ventilated area.[5][7] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of airborne dust particles.[16] Local exhaust ventilation should be utilized for any processes that could generate dust.[4]

Safe Work Practices

Administrative controls are critical for reinforcing a culture of safety. These include:

-

Minimizing Dust Generation: Avoid actions that can create dust, such as vigorous scraping or pouring from a height.[18]

-

Good Housekeeping: Clean up spills immediately using appropriate procedures (see Section 5).[4] Regularly clean work surfaces to prevent the accumulation of residual powder.

-

Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4]

-

Labeling: Ensure all containers of this compound are clearly labeled with its identity and associated hazards.

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering and administrative controls are insufficient to eliminate the risk of exposure, appropriate PPE must be worn.

Hand Protection

Wear protective gloves that are resistant to chemical permeation.[5] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[7]

Eye and Face Protection

Safety glasses with side shields are mandatory to protect against dust particles.[5] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.[19]

Skin and Body Protection

A laboratory coat should be worn to protect street clothing and prevent skin exposure.[16] Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher potential for contamination, consider additional protective clothing.

Respiratory Protection

If work cannot be conducted in a fume hood or with adequate local exhaust ventilation, a respirator may be necessary.[5] A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[7][20] Respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[4]

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

The following protocols provide a framework for the safe handling of this compound in a research setting.

Weighing and Dispensing

-

Preparation: Don the appropriate PPE (lab coat, safety glasses, and gloves).

-

Location: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.

-

Procedure:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound to the weigh boat using a spatula. Minimize the creation of dust.

-

Close the primary container securely.

-

Clean any residual powder from the spatula and the balance with a damp cloth or a specialized laboratory wipe. Dispose of the cleaning materials as hazardous waste.

-

-

Transfer: Carefully transfer the weighed compound to the reaction vessel.

In-Solution Handling

Once dissolved in a solvent, the risk of inhaling airborne particles is significantly reduced. However, the hazards associated with the solvent must now be considered. Always handle solutions containing this compound in a fume hood and take precautions to avoid skin and eye contact.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of solid this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air.[19][20] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[19] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][19] Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[19] |

| Ingestion | Do NOT induce vomiting.[19] Rinse the mouth with water.[20] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[19] |

Spill Response

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[4][7] Avoid generating dust.[4]

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Prevent entry into the affected area.

-

Emergency Response Flowchart

Caption: Decision-making flowchart for emergency response.

Storage and Disposal: Ensuring Long-Term Safety

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents.[16] Protect the container from physical damage and store it in a location that is not accessible to unauthorized personnel.[4]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.[16] Contact your institution's EHS department for specific disposal guidance.

Chemical Reactivity and Incompatibilities

Stability

This compound is generally stable under normal laboratory conditions.[16]

Incompatible Materials

Avoid contact with strong oxidizing agents, which can react exothermically and potentially create hazardous conditions.[16]

Hazardous Decomposition Products

In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7][16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][16]

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in research and development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, diligent work practices, and the correct use of personal protective equipment, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource for fostering a proactive safety culture and ensuring the well-being of all personnel in the laboratory.

References

- 1. This compound | 3652-89-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. canbipharm.com [canbipharm.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. capotchem.com [capotchem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Carcinogenic effect of carbazole in the liver of (C57BL/6N x C3H/HeN)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutagenicity of bromate: implications for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-mutagenicity and structure-cytotoxicity studies on bromine-containing cysteine S-conjugates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. canbipharm.com [canbipharm.com]

- 17. GHS Pictogram Chart and Guide | BradyCanada.ca [bradycanada.ca]

- 18. uprm.edu [uprm.edu]

- 19. aksci.com [aksci.com]

- 20. capotchem.cn [capotchem.cn]

Methodological & Application

Application Note: A Regioselective, Two-Step Synthesis of 4-bromo-9H-carbazole from 2-Bromophenyl Boronic Acid

Abstract

This application note provides a comprehensive guide for the synthesis of 4-bromo-9H-carbazole, a pivotal intermediate in the development of pharmaceuticals and advanced organic electronic materials.[1][2] The described methodology employs a robust and regioselective two-step sequence commencing with commercially available starting materials: 2-bromophenyl boronic acid and 1-bromo-2-nitrobenzene. The synthesis hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 2-bromo-2'-nitro-1,1'-biphenyl backbone, followed by a Cadogan reductive cyclization to form the carbazole core. This guide offers a detailed experimental protocol, mechanistic insights, safety precautions, and expert commentary to ensure reproducible and high-yield synthesis for researchers in organic chemistry and drug development.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic molecules.[3] Carbazole derivatives are integral to the development of new therapeutic agents, exhibiting a wide range of activities including anti-tumor, anti-inflammatory, and neuroprotective properties.[3] In the realm of materials science, the carbazole core's unique photophysical and charge-transport properties make it a cornerstone for designing materials for Organic Light-Emitting Diodes (OLEDs), photovoltaics, and other electronic applications.[2][4] this compound, in particular, serves as a versatile building block where the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[1]

This document details a reliable synthetic route that overcomes challenges of regioselectivity often encountered in other carbazole syntheses like the Graebe-Ullmann or Fischer-Borsche methods.[5] The sequential Suzuki coupling and Cadogan cyclization approach offers excellent control over substituent placement and is tolerant of a variety of functional groups.

Synthetic Strategy & Mechanistic Overview

The synthesis is accomplished in two distinct, high-yielding steps. The overall workflow is designed for efficiency and scalability.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-9H-Carbazole as a Substrate

Introduction: The Strategic Importance of 4-Aryl-9H-Carbazoles

The carbazole scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials. Specifically, 4-aryl-9H-carbazoles are key structural units in pharmaceuticals targeting a range of diseases, including cancer, by acting as tubulin polymerization inhibitors.[1] Furthermore, their unique electronic and photophysical properties make them indispensable in the development of advanced materials such as organic light-emitting diodes (OLEDs).

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a direct and efficient pathway to synthesize 4-aryl-9H-carbazoles from 4-bromo-9H-carbazole. The reaction's tolerance of a wide array of functional groups and its typically mild conditions make it a cornerstone of modern synthetic chemistry.

This guide provides a comprehensive overview, field-proven insights, and a detailed protocol for performing the Suzuki coupling reaction with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate the reaction.[2]

-

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3]

-

Reductive Elimination: In the final step, the two organic fragments (the carbazole and the new aryl group) are coupled, forming the desired C-C bond and the 4-aryl-9H-carbazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-9H-carbazole

This protocol provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. This serves as a representative example that can be adapted for other arylboronic acids.

Materials:

-

This compound (1.0 mmol, 246.1 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)

-

1,4-Dioxane (anhydrous, 5 mL)

-

Deionized water (0.5 mL)

-

Standard laboratory glassware, Schlenk line or glovebox, and magnetic stirrer.

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to the formation of palladium black and promote side reactions like the homocoupling of the boronic acid.[2]

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate and SPhos. Add these to the Schlenk flask containing the other reagents.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to the flask via a syringe. The small amount of water is often beneficial for the reaction.

-

Reaction: Stir the reaction mixture at 100 °C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(4-methoxyphenyl)-9H-carbazole.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki coupling reaction hinges on the judicious selection of its components. For a substrate like this compound, which contains an acidic N-H proton, careful consideration is paramount.

-

The Palladium Source and Ligand System: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand.[4] Ligands like SPhos and XPhos are highly effective as they promote the crucial oxidative addition and reductive elimination steps. For N-H containing substrates, which can potentially coordinate to the palladium center and inhibit catalysis, a robust ligand is essential.

-

The Role of the Base: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid for transmetalation. The choice of base can significantly impact yield and selectivity.

-

Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective bases, often used in aqueous solvent mixtures.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can be beneficial when dealing with base-sensitive functional groups.

-

Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions if the substrate has base-labile groups.

-

-

Solvent System Selection: The solvent must solubilize the reactants and facilitate the interaction of the aqueous and organic phases if a biphasic system is used.

-

1,4-Dioxane/Water: A common and effective solvent system for many Suzuki couplings.

-

Toluene/Water: Another widely used biphasic system.

-

Tetrahydrofuran (THF)/Water: A good choice, though its lower boiling point limits the reaction temperature.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for solubilizing challenging substrates.

-

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the results of an optimization study for the Suzuki-Miyaura coupling of a bromo-N-H-indazole, a substrate structurally analogous to this compound. This data provides valuable insights into the effects of different catalysts, bases, and solvents on the reaction outcome.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | Reflux | 48 | 0 |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | Reflux | 48 | 0 |

| 3 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/H₂O | 100 | 24 | 20 |

| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (1.3) | Dioxane/H₂O | 100 | 24 | 35 |

| 5 | Pd(OAc)₂/SPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 4 | 85 |

| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 91 |

Data adapted from a study on a structurally similar N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide substrate for illustrative purposes.

Analysis of the Data: The data clearly demonstrates the significant impact of the catalyst, base, and solvent system. The initial attempts with PdCl₂(PPh₃)₂ in DMF were unsuccessful. A switch to Pd(PPh₃)₄ and Pd(dppf)Cl₂ in aqueous dioxane showed some product formation. The combination of a modern catalyst system, Pd(OAc)₂ with the bulky electron-rich SPhos ligand, and a stronger base, K₃PO₄, led to a dramatic improvement in yield. Further optimization of the solvent system and temperature with Pd(PPh₃)₄ also resulted in a high yield, highlighting that multiple parameters can be tuned to achieve a successful reaction.

Troubleshooting and Potential Side Reactions

Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is rigorously degassed. The use of pre-catalysts can sometimes be beneficial.

-

Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Consider a different solvent system, such as DMF or toluene.

-

N-H Inhibition: The acidic proton of the carbazole nitrogen can interact with the catalyst or the base. In some cases, N-protection of the carbazole may be necessary, although this adds extra steps to the synthesis.

-

-

Common Side Reactions:

-

Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen. Rigorous degassing and using the correct stoichiometry of reagents can minimize this.

-

Protodeborylation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct. Using anhydrous conditions or a less protic solvent system can mitigate this.

-

Dehalogenation: The starting this compound can be reduced to 9H-carbazole. This can be influenced by the choice of ligand and base.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 4-aryl-9H-carbazoles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocol and insights provided in this guide offer a solid foundation for the successful application of this reaction in the synthesis of valuable compounds for drug discovery and materials science.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 4-bromo-9H-carbazole

Introduction & Significance

Carbazole and its derivatives are privileged structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The introduction of an amino group at the C4 position of the carbazole scaffold can significantly modulate these properties, leading to the development of novel pharmaceuticals and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-bromo-9H-carbazole, a key intermediate for the synthesis of a diverse library of 4-amino-9H-carbazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss expected outcomes and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amination, and reductive elimination.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally promoting the desired transformation.

The generally accepted catalytic cycle is as follows:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired 4-amino-9H-carbazole derivative is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Aryl-9H-Carbazoles as Tubulin Polymerization Inhibitors

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell biology, orchestrating critical processes such as cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamism makes microtubules a prime target for anticancer drug development.[2] Agents that interfere with tubulin polymerization, the fundamental process of microtubule assembly, can halt the cell cycle and trigger apoptosis, or programmed cell death.[3] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[4]

Among the diverse chemical scaffolds investigated as microtubule-destabilizing agents, carbazole derivatives have emerged as a promising class.[5] Specifically, 4-aryl-9H-carbazoles have demonstrated potent antiproliferative activities against various cancer cell lines by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][7] This disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle and subsequent apoptosis.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological evaluation of 4-aryl-9H-carbazoles as tubulin polymerization inhibitors. The protocols herein are presented with an emphasis on the underlying scientific principles and experimental causality, ensuring both technical accuracy and practical applicability.

Chemical Synthesis of 4-Aryl-9H-Carbazoles

The synthesis of 4-aryl-9H-carbazoles is efficiently achieved through a two-step process, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile, allowing for the introduction of a wide array of aryl substituents at the 4-position of the carbazole core.

Synthetic Scheme Overview

The general synthetic route begins with the synthesis of the key intermediate, 4-bromo-9H-carbazole, followed by the Suzuki-Miyaura cross-coupling with a substituted arylboronic acid to yield the final 4-aryl-9H-carbazole product.[6]

Caption: General synthetic scheme for 4-aryl-9H-carbazoles.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol is adapted from established literature procedures.[9]

Materials:

-

2-Bromo-2'-nitro-1,1'-biphenyl

-

Triphenylphosphine (PPh₃)

-

1,2-Dichlorobenzene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (analytical grade)

Procedure:

-

To a solution of 2-bromo-2'-nitro-1,1'-biphenyl in 1,2-dichlorobenzene, add triphenylphosphine (PPh₃).

-

Heat the reaction mixture to 120°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Rationale: The Cadogan reaction is a deoxygenative cyclization where the nitro group is reduced by triphenylphosphine to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring.

Protocol 2: Synthesis of 4-Aryl-9H-Carbazoles via Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction.[8]

Materials:

-

This compound

-

Substituted arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (deoxygenated)

-

Microwave reactor or oil bath

-

Microwave vial or sealed tube

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (analytical grade)

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (1.2 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add deoxygenated 1,4-dioxane and water (3:1 ratio).

-

Seal the vial and heat the mixture in a microwave reactor at 130°C for 25 minutes, or in an oil bath at 116°C for 12-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure 4-aryl-9H-carbazole.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing the solvent and maintaining an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Base: The base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3]

-

Solvent System: The 1,4-dioxane/water mixture provides a suitable medium for dissolving both the organic substrates and the inorganic base, promoting an efficient reaction.

Biological Evaluation of 4-Aryl-9H-Carbazoles

The following protocols outline the key in vitro assays to characterize the activity of newly synthesized 4-aryl-9H-carbazoles as tubulin polymerization inhibitors and anticancer agents.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of the test compounds on the polymerization of purified tubulin.[1]

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

-

Lyophilized tubulin (>99% pure)

-

General tubulin buffer

-

GTP solution

-

Fluorescent reporter

-

-

Test compounds (4-aryl-9H-carbazoles) dissolved in DMSO

-

Positive control (e.g., Nocodazole or Colchicine)

-

Negative control (DMSO vehicle)

-

Black 96-well microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice according to the manufacturer's instructions, typically containing tubulin, general tubulin buffer, GTP, and a fluorescent reporter.

-

Add serial dilutions of the test compounds, positive control, and negative control to the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%) by plotting the rate of polymerization against the compound concentration.

Self-Validating System: The inclusion of both a known tubulin polymerization inhibitor (positive control) and a vehicle control (negative control) is essential for validating the assay's performance and ensuring that any observed effects are due to the test compound.

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.[10]

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader